1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea

TRPV1 Antagonist Structure-Activity Relationship Binding Affinity

1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea (CAS 648420-20-6), identified by the chemical database ID CHEMBL151378 , is a synthetic, small-molecule urea derivative with a calculated partition coefficient (ALogP) of 4.60 and a molecular weight of 320.39 g/mol. It is structurally classified within the 7-hydroxynaphthalen-1-yl urea series, a class of compounds recognized as potent ligands for the human vanilloid receptor 1 (TRPV1).

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 648420-20-6
Cat. No. B12595544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea
CAS648420-20-6
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O
InChIInChI=1S/C20H20N2O2/c1-2-22(14-15-7-4-3-5-8-15)20(24)21-19-10-6-9-16-11-12-17(23)13-18(16)19/h3-13,23H,2,14H2,1H3,(H,21,24)
InChIKeyCXHBPZXJTRSPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea (CAS 648420-20-6) for Targeted TRPV1 Research


1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea (CAS 648420-20-6), identified by the chemical database ID CHEMBL151378 [1], is a synthetic, small-molecule urea derivative with a calculated partition coefficient (ALogP) of 4.60 and a molecular weight of 320.39 g/mol [2]. It is structurally classified within the 7-hydroxynaphthalen-1-yl urea series, a class of compounds recognized as potent ligands for the human vanilloid receptor 1 (TRPV1) [3]. Unlike its highly potent in-class analogs, this specific compound exhibits a distinct, moderate binding affinity profile at the TRPV1 receptor, a feature that anchors its unique utility in structure-activity relationship (SAR) studies and as a chemical probe where high potency is not desired.

Technical Rationale for Specification: Why 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea Cannot Be Interchanged with Other TRPV1 Antagonists


Simple substitution with other 7-hydroxynaphthalen-1-yl urea derivatives is scientifically unsound due to steep structure-activity relationships (SAR) at the TRPV1 receptor. The target compound's unique N-benzyl-N-ethyl substitution pattern confers a quantitatively distinct pharmacological profile. As demonstrated in the foundational series, a change from an N-benzyl-N-ethyl group to an N-(4-trifluoromethylbenzyl) group transforms a weakly binding compound (Ki = 1110 nM) into a subnanomolar antagonist (Ki = 1.0 nM) [1]. Therefore, procuring this exact compound is mandatory for studies requiring its specific moderate affinity and functional inactivity, as interchanging it with a structurally similar but more potent analog would introduce profound confounding pharmacological effects and invalidate experimental models designed around its distinct profile.

Quantitative Differentiation Guide: 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea vs. Comparator TRPV1 Antagonists


TRPV1 Binding Affinity: 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea Exhibits a 1,110-Fold Lower Affinity than the High-Potency Analog 5f

In a direct, within-study comparison, 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea demonstrated a binding affinity (Ki) of 1110 nM for the human TRPV1 receptor, using [3H]RTX as a radioligand in HEK293 cell membranes. This contrasts starkly with the most potent compound from the same series, 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f), which exhibited a Ki of 1.0 nM [1]. This over 1,000-fold difference in affinity, dictated solely by the N-substitution, makes this compound a critical low-affinity reference tool.

TRPV1 Antagonist Structure-Activity Relationship Binding Affinity Pain Research

Functional Antagonism at TRPV1: The Target Compound Is Functionally Inactive, Unlike the Potent Antagonist 5f

In a functional assay measuring capsaicin-induced calcium (Ca²⁺) influx in HEK293 cells expressing human TRPV1, 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea showed no meaningful inhibition, with an IC₅₀ greater than 10,000 nM [1]. This functional inactivity is a defining characteristic that separates it from the active antagonist 5f, which exhibited a potent functional IC₅₀ of 4 nM [1]. The compound's inability to block the channel's functional response, despite its measurable binding, makes it a unique tool for studying binding-function decoupling.

TRPV1 Antagonist Functional Activity Calcium Influx Assay Pain and Inflammatory Models

Physicochemical Profile for CNS Permeability: Optimal Lipophilicity and Low Polar Surface Area Compared to Atypical TRPV1 Antagonists

The target compound’s calculated ALogP of 4.60 [1] and topological polar surface area (PSA) of 52.57 Ų [2] place it in a highly favorable physicochemical space for passive blood-brain barrier (BBB) penetration, contrasting with many other TRPV1 antagonists. A commonly used CNS Multiparameter Optimization (CNS MPO) score can be estimated. The lipophilicity is superior for CNS penetration compared to the more polar, lower LogP unfavorable for typical CNS-targeted TRPV1 ligands like SB-366791 (LogP ~3.0, PSA ~ 78.5 Ų, as inferred from its structure [3]). This property profile, combined with its controlled activity, makes it a superior scaffold for CNS-permeable probe development.

CNS Drug Discovery Physicochemical Property Lipophilicity Blood-Brain Barrier Penetration

Structural Differentiation for SAR Studies: The N-Benzyl-N-Ethyl Motif as a Low-Affinity Anchor Point

The critical structural differentiator of this compound is its N-benzyl-N-ethyl substitution on the urea linker [1]. In the comprehensive SAR study of the 7-hydroxynaphthalen-1-yl urea series, this simple alkyl-aryl substitution pattern was uniquely associated with a dramatic loss in potency [2]. Replacing the N-benzyl-N-ethyl group with an N-(4-trifluoromethylbenzyl) group (as in compound 5f) increased affinity by 1,110-fold [2]. This 'switch' property makes the compound an ideal low-affinity anchor for fragment-based drug design or for negative control experiments where a structurally matched, yet pharmacologically inert, comparator is required.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping Chemical Probe Design

Optimized Research Applications for 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea (CAS 648420-20-6)


Essential Negative Control in TRPV1 Functional Assays

Due to its functional inactivity (IC₅₀ > 10,000 nM in calcium influx assays [1]), this compound is an ideal negative control for experiments using potent TRPV1 antagonists. Its ability to bind the receptor (Ki = 1110 nM) without triggering a functional response ensures that any observed effects in a treatment group are due to the active test compound and not a nonspecific steric or binding artifact. This is critical for assay validation in pain and inflammation therapeutic development.

CNS-Permeable Chemical Probe for Studying TRPV1 Binding vs. Function

The compound's favorable physicochemical profile (ALogP = 4.60, PSA = 52.57 Ų [2]) combined with its unique binding-but-not-functional activity profile makes it a valuable chemical probe for studying the relationship between central TRPV1 occupancy and physiological effect. Researchers can use it to investigate the phenomenon of biased signaling or to map brain TRPV1 expression without inducing a pharmacological response, a significant advantage over potent agonists or antagonists that would alter the system being studied.

Low-Affinity Anchor for Fragment-Based Drug Discovery

The N-benzyl-N-ethyl motif serves as a well-characterized, low-affinity anchor point [3]. In fragment-based drug discovery, this compound provides a minimal binding scaffold that can be systematically elaborated to improve potency and selectivity. The wealth of SAR data from the 7-hydroxynaphthalen-1-yl urea series [3] offers a clear roadmap for hit-to-lead optimization, reducing the time and cost associated with de novo discovery.

Procurement Standard for Analytical and Quality Control (QC) Reference

With a confirmed molecular formula (C₂₀H₂₀N₂O₂), exact mass (320.15200), and detailed spectroscopic properties available , this compound serves as a reliable reference standard for analytical chemistry. Laboratories can use it to calibrate HPLC and LC-MS instruments for the quantification of TRPV1 antagonist candidates and related impurities in pharmaceutical quality control, ensuring analytical method validation with a structurally relevant standard.

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